molecular formula C22H12ClNO6 B3474319 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Cat. No.: B3474319
M. Wt: 421.8 g/mol
InChI Key: SFJNPPUYSCIFLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The chromene ring system, the nitrobenzoate group, and the chlorophenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group, the ester group, and the chloro group. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The ester group could undergo hydrolysis or other reactions typical of esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The nitro group could potentially make the compound explosive under certain conditions .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a pesticide, for example, the mechanism of action would depend on the specific target in the organism .

Safety and Hazards

Without specific data, it’s hard to say for sure, but we can make some educated guesses based on the structure of the compound. The presence of a nitro group could potentially make the compound explosive, especially if it’s heated or subjected to shock. The compound could also be harmful or toxic if ingested or inhaled, and it could be irritating to the skin and eyes .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, chromene derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. The nitrobenzoate group could also be interesting to study, as nitroaromatic compounds have been used in the synthesis of various pharmaceuticals .

Properties

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClNO6/c23-19-4-2-1-3-16(19)18-12-29-20-11-15(9-10-17(20)21(18)25)30-22(26)13-5-7-14(8-6-13)24(27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJNPPUYSCIFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
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